molecular formula C28H25F3N4O4 B13394709 2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid

2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid

Cat. No.: B13394709
M. Wt: 538.5 g/mol
InChI Key: XNMUICFMGGQSMZ-UHFFFAOYSA-N
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Description

LX-1031 is an orally-dosed drug candidate developed by Lexicon Pharmaceuticals for the treatment of irritable bowel syndrome and other gastrointestinal disorders. It is a small-molecule inhibitor of tryptophan 5-hydroxylase, an enzyme that plays a key role in the synthesis of serotonin. LX-1031 is designed to act locally in the gastrointestinal tract by reducing the serotonin available for receptor activation, without affecting serotonin levels in the brain or its central nervous system functions .

Chemical Reactions Analysis

LX-1031 undergoes various chemical reactions, including:

    Oxidation: LX-1031 can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: The compound can be reduced, particularly in the presence of reducing agents.

    Substitution: LX-1031 can undergo substitution reactions, especially in the presence of nucleophiles.

Common reagents and conditions used in these reactions include iridium-based catalysts for hydrogenation and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

LX-1031 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

LX-1031 exerts its effects by inhibiting tryptophan 5-hydroxylase, an enzyme responsible for the conversion of tryptophan to 5-hydroxytryptophan, a precursor of serotonin. By inhibiting this enzyme, LX-1031 reduces the synthesis of serotonin in the gastrointestinal tract. This reduction in serotonin levels leads to decreased activation of serotonin receptors, which helps alleviate symptoms of irritable bowel syndrome .

Comparison with Similar Compounds

LX-1031 is unique in its ability to selectively inhibit peripheral serotonin synthesis without affecting central nervous system serotonin levels. Similar compounds include:

LX-1031 stands out due to its specific targeting of peripheral serotonin synthesis, making it a promising candidate for the treatment of gastrointestinal disorders without central nervous system side effects.

Properties

IUPAC Name

2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F3N4O4/c1-38-21-4-2-3-20(14-21)17-9-11-19(12-10-17)25(28(29,30)31)39-24-15-23(34-27(33)35-24)18-7-5-16(6-8-18)13-22(32)26(36)37/h2-12,14-15,22,25H,13,32H2,1H3,(H,36,37)(H2,33,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMUICFMGGQSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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